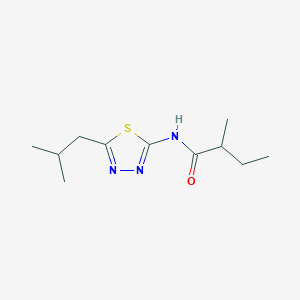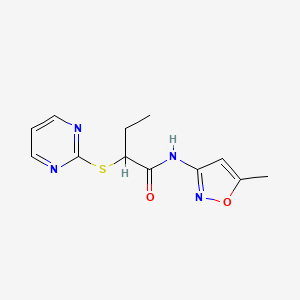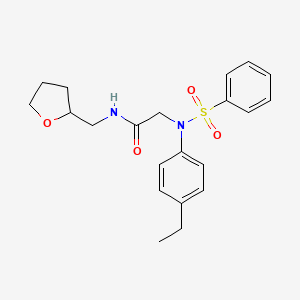
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide
Descripción general
Descripción
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide, also known as isobutylmethylthiazolylideneamide (IBMT), is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. IBMT is a thiazole derivative that has been synthesized and studied for its ability to inhibit enzymes and modulate various physiological processes.
Mecanismo De Acción
The mechanism of action of IBMT is not fully understood. However, it is believed that IBMT acts by inhibiting enzymes and modulating the activity of neurotransmitters such as GABA and acetylcholine. IBMT has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, which prevents the breakdown of acetylcholine and increases its availability in the brain. IBMT has also been shown to modulate the activity of the GABA-A receptor, which enhances the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
IBMT has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer’s disease. IBMT has also been shown to reduce anxiety and improve sleep quality in animal models. IBMT has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBMT has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. IBMT has also been found to be stable under various conditions, which makes it suitable for use in lab experiments. However, one limitation is that IBMT has poor solubility in water, which may limit its use in certain experiments. Another limitation is that IBMT has not been extensively studied in humans, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of IBMT. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer’s disease, anxiety disorders, and sleep disorders. Another direction is to study its potential effects on other neurotransmitter systems and enzymes. Additionally, the development of more water-soluble analogs of IBMT may improve its potential for use in lab experiments and potential therapeutic applications.
Aplicaciones Científicas De Investigación
IBMT has been studied extensively for its potential biological activities. It has been shown to inhibit various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. IBMT has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. IBMT has been studied for its potential therapeutic applications in the treatment of Alzheimer’s disease, anxiety disorders, and sleep disorders.
Propiedades
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3OS/c1-5-8(4)10(15)12-11-14-13-9(16-11)6-7(2)3/h7-8H,5-6H2,1-4H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMCSVDWRMDYFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=NN=C(S1)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,12-bis[2-(allyloxy)ethyl]-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B4024423.png)
![ethyl 1-{N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4024427.png)
![N-[2-(1-adamantyl)ethyl]-3-methoxy-2-naphthamide](/img/structure/B4024429.png)
![N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)valine](/img/structure/B4024436.png)
![N-cyclohexyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4024442.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4024450.png)

![N-isopropyl-N-{2-[(4-methoxybenzoyl)amino]benzoyl}phenylalaninamide](/img/structure/B4024474.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4024478.png)

![N-(5-chloro-2-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4024489.png)
![1-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-4-(4-morpholinyl)phthalazine](/img/structure/B4024494.png)

![ethyl 1-{N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4024502.png)